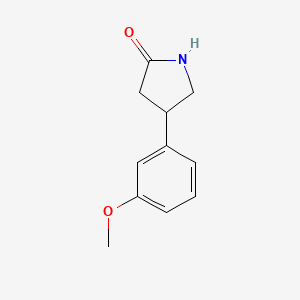

4-(3-Methoxyphenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10-4-2-3-8(5-10)9-6-11(13)12-7-9/h2-5,9H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYBKTGQFCNOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496983 | |

| Record name | 4-(3-Methoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38175-34-7 | |

| Record name | 4-(3-Methoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-methoxyphenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-(3-Methoxyphenyl)pyrrolidin-2-one

An In-depth Technical Guide to the Synthesis of 4-(3-Methoxyphenyl)pyrrolidin-2-one

Abstract

The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. This guide provides a comprehensive technical overview of the synthesis of a key derivative, this compound. We will explore multiple synthetic strategies, delving into the mechanistic rationale behind each approach and providing detailed, field-tested experimental protocols. This document is intended for researchers, medicinal chemists, and process development scientists seeking a robust understanding of the available synthetic routes to this valuable intermediate.

Introduction and Strategic Overview

This compound is a versatile building block in drug discovery. The strategic placement of the 3-methoxyphenyl group offers a site for further functionalization and influences the molecule's overall physicochemical properties. The synthesis of this target molecule can be approached from several distinct angles, primarily revolving around the formation of the C4-C5 bond and the final cyclization to form the γ-lactam ring. A retrosynthetic analysis reveals key precursor structures and informs the primary synthetic strategies discussed herein.

Retrosynthetic Analysis

A logical disconnection of the target molecule breaks the amide bond and the C4-C5 bond, suggesting two primary families of starting materials: those derived from a substituted butanoic acid framework and those built via a Michael addition approach.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two powerful and convergent strategies:

-

Reductive Amination of a γ-Keto Acid/Ester: A direct approach involving the condensation of a carbonyl group with an ammonia source, followed by reduction and intramolecular cyclization.

-

Michael Addition and Reductive Cyclization: A robust method for C-C bond formation, where a nucleophile adds to a Michael acceptor, followed by the reduction of a nitro group to an amine, which subsequently cyclizes.

Strategy I: Reductive Amination of a γ-Keto Ester

This strategy is prized for its efficiency, often proceeding in a one-pot fashion. It leverages the reaction between the ketone moiety of a 4-oxo-butanoate derivative and an ammonia source to form an intermediate imine or enamine, which is then reduced and cyclizes to the lactam.

Causality and Mechanistic Insight

The success of this reaction hinges on the choice of a reducing agent that is selective for the protonated iminium ion over the starting ketone. While sodium borohydride can be used, it often leads to the side-product alcohol via reduction of the ketone. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation.[1] Its reduced reactivity, owing to the electron-withdrawing acetate groups, allows it to preferentially reduce the more electrophilic iminium intermediate, which is formed in equilibrium. The reaction is typically catalyzed by acetic acid, which facilitates both iminium ion formation and the subsequent reduction.[1]

Synthetic Pathway

Caption: Reductive amination pathway to the target lactam.

Detailed Experimental Protocol

Materials:

-

Ethyl 4-(3-methoxyphenyl)-4-oxobutanoate

-

Ammonium acetate (NH₄OAc)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Glacial acetic acid (AcOH)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of ethyl 4-(3-methoxyphenyl)-4-oxobutanoate (1.0 eq) and ammonium acetate (5.0 eq) in anhydrous dichloromethane (0.2 M) is added glacial acetic acid (2.0 eq).

-

The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the imine/enamine intermediate.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 20 minutes, controlling any initial exotherm.

-

The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3x).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Data Summary

| Parameter | Condition | Rationale / Reference |

| Ammonia Source | Ammonium Acetate | Provides ammonia in equilibrium; less volatile than aqueous ammonia. |

| Reducing Agent | NaBH(OAc)₃ | Selective for iminium ion over ketone, minimizing side products.[1][2] |

| Solvent | Dichloromethane | Aprotic solvent, common for this type of reaction. |

| Catalyst | Acetic Acid | Facilitates iminium ion formation.[1] |

| Temperature | Room Temperature | Mild conditions sufficient for the reaction. |

| Typical Yield | 65-80% | Dependent on purification efficiency. |

Strategy II: Michael Addition and Reductive Cyclization

This robust, multi-step approach builds the carbon backbone via a conjugate addition (Michael reaction), followed by a reduction and spontaneous cyclization. A patent for the synthesis of the closely related 4-phenyl-2-pyrrolidone utilizes a similar strategy involving condensation, catalytic hydrogenation, and decarboxylation.[3]

Causality and Mechanistic Insight

Step A: Michael Addition. The reaction is initiated by the base-catalyzed addition of a carbon nucleophile, such as diethyl malonate, to an electron-deficient alkene (Michael acceptor), in this case, 3-methoxy-β-nitrostyrene. The electron-withdrawing nitro group activates the alkene for conjugate addition.[4]

Step B: Reductive Cyclization. The key transformation is the reduction of the nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for this purpose.[3] Once the amine is formed, it is perfectly positioned for an intramolecular nucleophilic attack on the proximate ester carbonyl, leading to spontaneous cyclization and elimination of ethanol to form the stable five-membered γ-lactam ring. A final hydrolysis and decarboxylation step removes the extraneous carboxyl group.

Synthetic Pathway

Caption: Michael addition and reductive cyclization pathway.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-(1-(3-methoxyphenyl)-2-nitroethyl)malonate

-

In a round-bottomed flask, dissolve sodium metal (1.05 eq) in absolute ethanol under an inert atmosphere to generate sodium ethoxide.

-

Cool the solution to 0 °C and add diethyl malonate (1.1 eq) dropwise.

-

Add a solution of 3-methoxy-β-nitrostyrene (1.0 eq) in ethanol dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Neutralize the reaction with aqueous HCl and extract the product with ethyl acetate.

-

Wash the organic phase, dry over MgSO₄, and concentrate to yield the crude Michael adduct, which can be used directly or purified by chromatography.

Step 2: Reductive Cyclization and Decarboxylation

-

Dissolve the crude Michael adduct from the previous step in methanol or ethanol.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 6-12 hours.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.

-

Concentrate the filtrate to obtain the crude intermediate (3-carboxy-4-(3-methoxyphenyl)pyrrolidin-2-one).

-

To the crude material, add aqueous acid (e.g., 6M HCl) and heat to reflux for 4-8 hours to effect decarboxylation.

-

Cool the mixture, neutralize with a base (e.g., NaOH), and extract the final product with dichloromethane.

-

Purify via column chromatography as described in Strategy I.

General Workflow: Purification and Analysis

Regardless of the synthetic route chosen, the final stages of isolating and verifying the product are critical. The general workflow involves a standard aqueous workup, extraction, chromatographic purification, and spectroscopic characterization.

Caption: General experimental workflow for synthesis and purification.

References

-

Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters. [Link]

-

Kuwa.no, R., Kashiwabara, M., & Uchida, M. (2007). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]

- CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone. (2021).

-

Reddy, B. V. S., et al. (2012). A synthetic route towards 3,4-disubstituted pyrrolidin-2-ones via a Michael addition and reductive ring closing strategy. New Journal of Chemistry. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

-

Tarasov, A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

Sources

An In-depth Technical Guide to 4-(3-Methoxyphenyl)pyrrolidin-2-one

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(3-Methoxyphenyl)pyrrolidin-2-one is a substituted γ-lactam belonging to the pyrrolidinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a range of pharmacologically active agents. This document provides a comprehensive overview of the known chemical properties, a plausible synthetic pathway, and the contextual pharmacological relevance of this compound, designed to serve as a foundational resource for researchers in drug discovery and chemical synthesis.

Introduction and Significance

The pyrrolidin-2-one (or γ-lactam) core is a privileged structure in drug development, most famously represented by piracetam and its derivatives, known as racetams, which are noted for their cognitive-enhancing effects. The versatility of the pyrrolidinone ring allows for substitutions at various positions, leading to a wide diversity of chemical structures with distinct biological activities. Derivatives have been investigated for applications ranging from neurological disorders to cardiovascular diseases.[1][2]

The subject of this guide, this compound, incorporates a methoxy-substituted phenyl ring at the 4-position. This structural motif is of interest for its potential to interact with various biological targets, particularly within the central nervous system (CNS). The methoxy group can influence the molecule's polarity, metabolic stability, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic properties. This guide synthesizes the available information on this specific compound to facilitate its further investigation.

Chemical and Physical Properties

The fundamental properties of this compound are essential for its handling, formulation, and use in experimental settings. While experimentally determined data is scarce in publicly accessible literature, key properties have been computed or are available from chemical suppliers, primarily for its hydrochloride salt form.

Table 1: Core Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₁H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 191.23 g/mol | PubChem[1] |

| Monoisotopic Mass | 191.09464 Da | PubChem[1] |

| SMILES | COC1=CC=CC(=C1)C2CC(=O)NC2 | PubChem[1] |

| InChI Key | WXYBKTGQFCNOBB-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 79934-53-9 (Base) | - |

| CAS Number (HCl) | 1384268-74-9 | Hairui Chemical[3] |

| Molecular Formula (HCl) | C₁₁H₁₄ClNO₂ | Smolecule[4] |

| Molecular Weight (HCl) | 227.69 g/mol | Smolecule[4] |

| Predicted XlogP | 1.0 | PubChem[1] |

| Predicted H-Bond Donors | 1 | PubChem[1] |

| Predicted H-Bond Acceptors | 2 | PubChem[1] |

Synthesis and Characterization

Proposed Synthetic Pathway

The most logical approach begins with a base-catalyzed Michael addition of nitromethane to a chalcone-like precursor, ethyl 3-methoxycinnamate. The resulting nitro ester intermediate is then subjected to catalytic hydrogenation, which simultaneously reduces the nitro group to an amine and prompts an intramolecular cyclization via aminolysis of the ethyl ester, yielding the target γ-lactam.

The causality for this experimental design is as follows:

-

Michael Addition: This is a classic and highly reliable method for forming carbon-carbon bonds. Using a weak base like diethylamine minimizes side reactions while effectively catalyzing the addition of the acidic nitromethane to the α,β-unsaturated ester.[5]

-

Catalytic Hydrogenation: This is a clean and efficient method for the reduction of nitro groups to primary amines. The use of Palladium on Carbon (Pd/C) is standard for this transformation. The same catalytic system promotes the intramolecular cyclization to form the thermodynamically stable five-membered lactam ring without the need for isolating the potentially unstable amino ester intermediate.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Ethyl 4-nitro-3-(3-methoxyphenyl)butanoate (Intermediate)

-

To a solution of ethyl 3-methoxycinnamate (1 equivalent) in nitromethane (used as both reagent and solvent), add diethylamine (0.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess nitromethane and diethylamine under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure nitro ester intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the intermediate from Step 1 in ethanol or methanol in a high-pressure hydrogenation vessel.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% loading).

-

Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50-100 psi of H₂.

-

Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or flash column chromatography to yield pure this compound.

Proposed Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization

No experimental spectroscopic data has been published for this compound. For validation of a successful synthesis, the following characteristic signals would be anticipated:

-

¹H NMR: Protons on the pyrrolidinone ring would appear as complex multiplets in the aliphatic region (~2.0-4.0 ppm). The methoxy group would present as a sharp singlet around 3.8 ppm. Aromatic protons from the phenyl ring would appear in the aromatic region (~6.8-7.3 ppm). The amide proton (N-H) would likely appear as a broad singlet.

-

¹³C NMR: The carbonyl carbon of the lactam would be expected in the range of 175-180 ppm. The carbon bearing the methoxy group would be found around 160 ppm, with other aromatic signals between 110-140 ppm. Aliphatic carbons of the pyrrolidinone ring would be in the 20-60 ppm range.

-

Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ would be expected at m/z 192.10. Predicted fragmentation patterns would involve the loss of the methoxy group or cleavage of the pyrrolidinone ring.

-

Infrared (IR) Spectroscopy: A strong absorption band for the amide carbonyl (C=O) stretch would be prominent around 1680-1700 cm⁻¹. An N-H stretching band would be visible around 3200-3400 cm⁻¹.

Pharmacological Context and Potential Applications

While this compound has not been the subject of specific pharmacological studies, the broader class of substituted pyrrolidinones has shown significant activity at various biological targets.

-

Adrenergic Receptor Modulation: A study on arylpiperazine derivatives of pyrrolidin-2-one revealed high binding affinity for α₁- and α₂-adrenoceptors.[1] This suggests that the pyrrolidinone scaffold can be used to develop agents with potential antiarrhythmic and antihypertensive properties. The 4-phenyl substitution is a key feature in many of these active compounds.

-

Central Nervous System Activity: A US patent describes 2-oxo-1-pyrrolidine derivatives, including a (2S)-2-[4-(3-methoxyphenyl)-2-oxo-1-pyrrolidinyl]butanamide, for the treatment of neurological disorders such as epilepsy.[2] This highlights the interest in the this compound core for developing novel CNS therapeutics.

-

Monoamine Transporter Inhibition: Research into pyrovalerone analogs, which are potent inhibitors of dopamine (DAT) and norepinephrine (NET) transporters, provides further context.[6] These compounds often feature a phenyl ring and a pyrrolidine moiety, suggesting that this compound could be explored as a precursor or analog in the search for novel monoamine reuptake inhibitors for conditions like ADHD or depression.

Postulated Mechanism of Action Workflow

Given the data on related compounds, a hypothetical screening workflow to determine the biological activity of this compound would prioritize CNS targets.

Caption: A logical workflow for the initial pharmacological characterization.

Safety and Handling

As an investigational chemical, this compound should be handled with appropriate care. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required. Work should be conducted in a well-ventilated fume hood. A full Material Safety Data Sheet (MSDS) should be consulted from the supplier before use.

Conclusion

This compound is a research chemical with a scientifically interesting structure that places it at the intersection of several classes of pharmacologically active compounds. While specific experimental data on its synthesis, characterization, and biological activity is lacking in peer-reviewed literature, this guide provides a robust, scientifically-grounded framework for its future investigation. The proposed synthetic route is based on reliable and well-established chemical transformations, and the contextual pharmacological data suggests that this compound is a worthwhile candidate for screening in CNS and cardiovascular drug discovery programs. This document serves as a call for further research to unlock the full potential of this promising molecule.

References

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. National Institutes of Health (NIH). [Link]

-

Synthesis of pyrrolidin-2-one 4. ResearchGate. [Link]

-

Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed. [Link]

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. ResearchGate. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in. Universite Hassan II. [Link]

- US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.

-

Scheme 1 Michael addition of nitromethane 2a to chalcone 1a. ResearchGate. [Link]

-

(PDF) A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tionalized 3,3'-pyrrolidinyl-spirooxindoles. ResearchGate. [Link]

-

Michael Addition catalyzed by Quinidine Derivative. Buchler GmbH. [Link]

-

This compound hydrochloride. Hairui Chemical. [Link]

-

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]

Sources

- 1. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. (R)-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride_1384268-74-9_Hairui Chemical [hairuichem.com]

- 4. Buy this compound;hydrochloride [smolecule.com]

- 5. sctunisie.org [sctunisie.org]

- 6. HU228844B1 - Pyrrole derivatives and pharmaceutical compositions containing them - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Proposed Mechanism of Action of 4-(3-Methoxyphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidin-2-one scaffold is a cornerstone in the development of nootropic and neuroprotective agents. While the specific molecule 4-(3-Methoxyphenyl)pyrrolidin-2-one is not extensively characterized in publicly available literature, its structural similarity to well-studied compounds allows for the formulation of a compelling, testable hypothesis regarding its mechanism of action. This guide synthesizes information from related 4-arylpyrrolidin-2-one derivatives to propose a primary mechanism centered on the inhibition of phosphodiesterase 4 (PDE4), leading to downstream modulation of inflammatory and neuronal signaling pathways. Secondary potential mechanisms involving neurotransmitter receptor modulation are also explored. A comprehensive experimental framework is provided to validate these hypotheses, offering a roadmap for future research and development.

Introduction: The Pyrrolidin-2-one Core in Neuropharmacology

The pyrrolidin-2-one, or 2-oxopyrrolidine, ring system is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of biologically active compounds.[1] The pioneering compound of this class, piracetam, introduced the concept of "nootropics" – agents that enhance cognitive functions like learning and memory.[1] Since then, numerous derivatives have been developed, targeting a spectrum of neurological and psychiatric conditions.[1] While the precise mechanisms of action for many pyrrolidinone derivatives are still under investigation, common themes have emerged, including neuroprotection, modulation of neurotransmitter systems, and anti-inflammatory effects.[2][3]

The subject of this guide, this compound, is a synthetic intermediate that has been used in the synthesis of compounds with anticonvulsant and nootropic activities.[4] Its specific biological activities and mechanism of action remain to be fully elucidated. This document aims to bridge this knowledge gap by proposing a scientifically-grounded, hypothetical mechanism of action based on the pharmacology of structurally analogous compounds.

Proposed Mechanism of Action: A Focus on Phosphodiesterase 4 (PDE4) Inhibition

Based on a comprehensive analysis of structurally related compounds, we hypothesize that the primary mechanism of action of this compound is the selective inhibition of phosphodiesterase 4 (PDE4).

The Rationale: Structural Analogy to Rolipram

Rolipram, a well-characterized selective PDE4 inhibitor, shares a striking structural similarity with this compound. Both molecules possess a 4-arylpyrrolidin-2-one core. Rolipram is known to exert its neuroprotective and anti-inflammatory effects by elevating intracellular levels of cyclic adenosine monophosphate (cAMP).[5][6][7] PDE4 is the predominant cAMP-specific phosphodiesterase in neural and immune cells.[7][8]

The Signaling Cascade: From PDE4 Inhibition to Neuroprotection

The proposed signaling pathway initiated by this compound is as follows:

-

Inhibition of PDE4: The compound binds to the catalytic site of PDE4, preventing the hydrolysis of cAMP to AMP.[5]

-

Elevation of Intracellular cAMP: The inhibition of PDE4 leads to an accumulation of cAMP within the cell.[5][6]

-

Activation of Protein Kinase A (PKA): Elevated cAMP levels activate PKA, a key downstream effector.

-

Phosphorylation of CREB: PKA phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in neuronal plasticity, learning, and memory.

-

Gene Expression Changes: Activated CREB promotes the transcription of genes involved in neuroprotection, synaptic function, and anti-inflammatory responses.

This cascade is proposed to mediate the potential nootropic and neuroprotective effects of this compound.

Caption: Proposed signaling pathway of this compound.

Secondary Hypothesized Mechanisms: Modulation of Neurotransmitter Systems

While PDE4 inhibition is proposed as the primary mechanism, it is plausible that this compound also interacts with neurotransmitter systems, a common feature of many nootropics.

Dopaminergic and Cholinergic Systems

Phenylpiracetam, a close structural analog, has been shown to modulate dopamine and acetylcholine systems.[9][10][11] It is believed to increase the density of their respective receptors.[9] Therefore, this compound may also exhibit activity at dopamine and acetylcholine receptors, contributing to its potential cognitive-enhancing effects.

Glutamatergic System

Neuroprotection is a hallmark of many pyrrolidinone derivatives. Phenylpiracetam is thought to stabilize glutamate receptors, particularly the NMDA subtype, protecting neurons from excitotoxicity.[9] This suggests a potential interaction of this compound with the glutamatergic system.

Experimental Validation: A Roadmap for Investigation

To validate the proposed mechanisms of action, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear path for investigation.

In Vitro Assays

| Assay | Objective | Experimental Outline | Positive Control |

| PDE4 Inhibition Assay | To determine the inhibitory activity and selectivity of the compound against PDE4 subtypes. | A commercially available PDE-Glo™ Phosphodiesterase Assay (Promega) can be used with recombinant human PDE4 subtypes (A, B, C, D). The compound will be tested across a range of concentrations to determine its IC50 value. | Rolipram |

| Receptor Binding Assays | To assess the affinity of the compound for dopamine, acetylcholine, and glutamate receptors. | Radioligand binding assays will be performed using cell membranes expressing the target receptors (e.g., D1, D2, M1, NMDA). The compound will compete with a radiolabeled ligand to determine its Ki value. | Specific antagonists for each receptor |

| Neuroprotection Assay | To evaluate the protective effects of the compound against excitotoxicity and oxidative stress. | Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y) will be pre-treated with the compound followed by exposure to a neurotoxin (e.g., glutamate or H2O2). Cell viability will be assessed using an MTT or LDH assay. | Phenylpiracetam |

| cAMP Accumulation Assay | To confirm the downstream effect of PDE4 inhibition. | Cells expressing PDE4 will be treated with the compound, and intracellular cAMP levels will be measured using a competitive immunoassay (ELISA). | Forskolin (to stimulate adenylate cyclase) + Rolipram |

Experimental Workflow: In Vitro Characterization

Caption: A streamlined workflow for the in vitro characterization of this compound.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong hypothesis can be formulated based on its structural similarity to known neuroactive compounds. The proposed primary mechanism of PDE4 inhibition, with potential secondary modulation of neurotransmitter systems, provides a solid foundation for future research. The experimental roadmap outlined in this guide offers a clear and robust strategy to validate these hypotheses and unlock the therapeutic potential of this and other novel pyrrolidin-2-one derivatives. Further in vivo studies in relevant animal models of cognitive impairment and neurodegeneration would be the logical next step following successful in vitro characterization.

References

-

Rolipram - Grokipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

What is the mechanism of 4-Phenylpiracetam? - Patsnap Synapse. (2024, July 17). Retrieved January 18, 2026, from [Link]

-

Phenylpiracetam - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

What is Phenylpiracetam (Nootropic agent)? - Dr.Oracle. (n.d.). Retrieved January 18, 2026, from [Link]

-

What is 4-Phenylpiracetam used for? - Patsnap Synapse. (2024, June 14). Retrieved January 18, 2026, from [Link]

- Gromova, O. A., et al. (2021). Phenylpiracetam: molecular mechanisms of effects in obesity. Meditsinskiy sovet = Medical Council, (19), 232–242.

-

Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - Frontiers. (n.d.). Retrieved January 18, 2026, from [Link]

-

The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PubMed Central. (2012, September 19). Retrieved January 18, 2026, from [Link]

-

Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PubMed Central. (2017, May 16). Retrieved January 18, 2026, from [Link]

-

Pyrrolidone derivatives - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

-

(PDF) The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed. (2023, August). Retrieved January 18, 2026, from [Link]

-

Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo - MDPI. (2023, April 25). Retrieved January 18, 2026, from [Link]

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis | Request PDF - ResearchGate. (2025, July 3). Retrieved January 18, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved January 18, 2026, from [Link]

-

A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed Central. (2022, November 23). Retrieved January 18, 2026, from [Link]

-

Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Frontiers | Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion [frontiersin.org]

- 7. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of 4-Phenylpiracetam? [synapse.patsnap.com]

- 10. droracle.ai [droracle.ai]

- 11. What is 4-Phenylpiracetam used for? [synapse.patsnap.com]

biological activity of 4-aryl-pyrrolidin-2-ones

An In-Depth Technical Guide to the Biological Activity of 4-Aryl-Pyrrolidin-2-ones

Executive Summary

The pyrrolidin-2-one (γ-lactam) scaffold is a privileged heterocyclic motif integral to medicinal chemistry and drug discovery. Its unique structural and physicochemical properties, including its non-planar, three-dimensional structure, make it an ideal backbone for exploring pharmacophore space.[1][2] This guide focuses specifically on the 4-aryl substituted subclass of pyrrolidin-2-ones, a group of compounds demonstrating a remarkably broad spectrum of biological activities. We will delve into the key therapeutic areas where these compounds show promise, including their roles as anticonvulsant, anticancer, antimicrobial, and anti-inflammatory agents. This document synthesizes current knowledge, explains the rationale behind key experimental designs, provides actionable protocols, and explores the critical structure-activity relationships (SAR) that govern the efficacy of these molecules.

The 4-Aryl-Pyrrolidin-2-one Scaffold: A Foundation for Diverse Bioactivity

The five-membered pyrrolidine ring is a versatile scaffold widely employed by medicinal chemists to develop compounds for treating human diseases.[1] Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring's sp3-hybridized carbons allow for a greater three-dimensional exploration of chemical space, which is crucial for specific interactions with biological targets like proteins and enzymes.[1][2] The introduction of an aryl group at the 4-position of the pyrrolidin-2-one ring creates a class of compounds with significant therapeutic potential, leveraging the structural rigidity and electronic properties of the aromatic system to modulate biological activity.

The core structure allows for functionalization at multiple positions, primarily the N1-position, the aryl ring, and the C3 and C5 positions of the lactam ring, enabling the generation of large, diverse chemical libraries for screening. This guide will explore how modifications at these positions influence the compound's interaction with various biological systems.

Synthetic Strategies: Building the Core Scaffold

The generation of diverse 4-aryl-pyrrolidin-2-one libraries for biological screening relies on robust and flexible synthetic methodologies. The choice of synthetic route is critical as it dictates the accessible substitution patterns and stereochemical outcomes.

Cyclization of Acyclic Precursors

A common and effective strategy involves the cyclization of γ-amino esters. This method offers a straightforward pathway to the core lactam structure. A Lewis acid-catalyzed reaction between a donor-acceptor cyclopropane and a primary amine (like aniline) can form a γ-amino ester, which then undergoes in situ lactamization to yield the desired 1,5-substituted pyrrolidin-2-one.[3]

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a classic and powerful method for constructing five-membered heterocycles.[1] This reaction typically involves an azomethine ylide (the 1,3-dipole) reacting with an alkenyl dipolarophile. The stereoselectivity and regioselectivity of this reaction are key advantages, allowing for precise control over the final molecular architecture.[1]

Below is a generalized workflow for the synthesis and initial screening of a 4-aryl-pyrrolidin-2-one library.

Caption: Generalized workflow for synthesis and screening of 4-aryl-pyrrolidin-2-ones.

Major Biological Activities and Mechanisms

Anticonvulsant Activity

Derivatives of pyrrolidin-2-one have long been investigated for their potential in treating epilepsy and other seizure disorders. The mechanism often involves modulation of ion channels or neurotransmitter systems.

Mechanism of Action Insights: The anticonvulsant effects of some pyrrolidin-2-one derivatives are thought to be linked to their activity as GABA analogs or their affinity for serotonergic (5-HT1A) and α1-adrenergic receptors.[4] The ability to cross the blood-brain barrier is a critical prerequisite for this activity.

Structure-Activity Relationship (SAR): Studies have shown that the nature and position of substituents on the N-phenyl ring are crucial for anticonvulsant activity. For instance, in a series of 1-(p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-ones, an ortho-chloro substituent on the N-phenyl ring was found to be important for the effect.[5] The presence of the unsubstituted phenyl ring at the 4-position was also determined to be critical, as its absence weakens the activity.[5] More recent research on 3-chlorophenyl-pyrrolidine-2,5-diones confirmed that electron-withdrawing groups on a phenyl substituent can confer potent activity in both maximal electroshock (MES) and 6 Hz seizure models.[6]

Quantitative Data Summary:

| Compound ID | Test Model | ED₅₀ (mg/kg) | Reference Compound | ED₅₀ (mg/kg) | Reference |

| 62b | MES | 62.14 | Valproic Acid | 252.7 | [1] |

| 62b | 6 Hz | 75.59 | Valproic Acid | 130.6 | [1] |

| 69k | MES | 80.38 | Valproic Acid | - | [1] |

| 69k | 6 Hz | 108.80 | Valproic Acid | - | [1] |

| 6 | MES | 68.30 | Valproic Acid | 252.74 | [6] |

| 6 | 6 Hz | 28.20 | Valproic Acid | 130.64 | [6] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

This protocol is a standard, well-validated model for identifying anticonvulsant compounds effective against generalized tonic-clonic seizures.

-

Animal Preparation: Use male Swiss mice (20-25 g). House them in a controlled environment (22±2°C, 12h light/dark cycle) with ad libitum access to food and water. Acclimatize animals for at least 3 days before the experiment.

-

Compound Administration: Dissolve the test compound (e.g., 4-aryl-pyrrolidin-2-one derivative) in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). Administer the compound intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 30, 100, 300 mg/kg). A control group receives only the vehicle.

-

Induction of Seizure: At the time of predicted peak effect (e.g., 30-60 minutes post-i.p. administration), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observation: Observe the mouse for the presence or absence of a tonic hind limb extension seizure. The absence of this response indicates protection.

-

Data Analysis: Record the number of animals protected at each dose level. Calculate the median effective dose (ED₅₀), the dose required to protect 50% of the animals, using probit analysis.

-

Neurotoxicity Assessment (Self-Validation): Concurrently, assess motor impairment using the rotarod test. Animals are placed on a rotating rod (e.g., 6 rpm), and their ability to remain on the rod for a set time (e.g., 1 minute) is recorded. A compound that shows anticonvulsant activity without causing motor impairment is considered a more promising candidate.[7]

Anticancer Activity

The pyrrolidine scaffold is present in several approved anticancer drugs.[8] 4-Aryl-pyrrolidin-2-ones have been investigated for their cytotoxic effects against various cancer cell lines, often acting through the induction of apoptosis.

Mechanism of Action Insights: The precise mechanisms are diverse and compound-specific. Some spiro[pyrrolidine-3,3-oxindoles] have been shown to induce apoptotic cell death, with chemical proteomics identifying HDAC2 (Histone deacetylase 2) and PHB2 (Prohibitin-2) as potential targets.[1] Other derivatives, such as those incorporating a benzofuroxan moiety, have demonstrated significant cytotoxicity against tumor cell lines.[8]

Structure-Activity Relationship (SAR): SAR studies reveal the importance of the substitution pattern on both the pyrrolidine ring and the aryl moiety. For example, in one study, thiophene-containing derivatives showed better anticancer activity against MCF-7 and HeLa cell lines compared to their phenyl-ring counterparts.[1] The presence of specific functional groups can dramatically enhance potency; for instance, certain spiro-pyrrolidine/pyrrolizines synthesized via 1,3-dipolar cycloaddition have shown promising activity.[1]

Quantitative Data Summary:

| Compound ID | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |

| 37e | MCF-7 (Breast) | 17 | Doxorubicin | 16 | [1] |

| 37e | HeLa (Cervical) | 19 | Doxorubicin | 18 | [1] |

| 38d | MCF-7 (Breast) | 6.00 | - | - | [1] |

| 38h | MCF-7 (Breast) | 4.01 | - | - | [1] |

| 38i | MCF-7 (Breast) | 3.53 | - | - | [1] |

| 6d, 6c, 6e | M-HeLa (Cervical) | Comparable to Tamoxifen | Tamoxifen | - | [8] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a cornerstone of in vitro anticancer drug screening.

-

Cell Culture: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4-aryl-pyrrolidin-2-one compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent like doxorubicin (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Caption: Logical workflow of the MTT assay for cytotoxicity screening.

Antimicrobial and Anti-Biofilm Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyrrolidine derivatives have emerged as a promising class in this area.

Mechanism of Action Insights: Some pyrrolidine derivatives inhibit essential bacterial enzymes. For example, certain 1,2,4-oxadiazole pyrrolidine derivatives have been found to inhibit DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.[9] Pyrrolidine dithiocarbamate (PDTC) has also demonstrated antibacterial activity, which is notably enhanced by the presence of zinc.[10] Furthermore, some pyrrolidine-2,3-diones have shown potent activity against bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.[11]

Structure-Activity Relationship (SAR): The substitution on the aryl ring plays a key role in antibacterial potency. The presence of a 4-chlorophenyl group has been noted in several active compounds.[9][12] In a series of pyrrolidine-thiazole derivatives, a 4-fluorophenyl substituent attached to the thiazole ring resulted in the best activity against B. cereus and S. aureus.[9] For anti-biofilm agents, the linker connecting two pyrrolidine-2,3-dione units was found to be critical, with linkers of 5-8 atoms bearing a heteroatom showing the best activity.[11]

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases. Compounds that can modulate inflammatory pathways are of high therapeutic value.

Mechanism of Action Insights: The anti-inflammatory activity of some pyrrole-based compounds (structurally related to pyrrolidinones) is correlated with the inhibition of the inducible isoform of cyclooxygenase (COX-2).[13] Selective COX-2 inhibition is a highly desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[13][14] The mechanism for 4-aryl-pyrrolidin-2-ones can also involve the inhibition of nitric oxide (NO) production in macrophages.[15]

Structure-Activity Relationship (SAR): For 4,5-diarylpyrroles, QSAR studies have shown that anti-inflammatory activity is correlated with the molar refractivity and inductive field effect of substituents.[13] In silico docking studies on other pyrrolidine derivatives have suggested that inhibition of COX-1 and COX-2 enzymes is a plausible mechanism of action for their observed anti-inflammatory and analgesic effects.[16]

Conclusion and Future Perspectives

The 4-aryl-pyrrolidin-2-one scaffold is a validated platform for the development of novel therapeutic agents across multiple disease areas. The extensive research into their anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties highlights the chemical tractability and biological versatility of this core structure.

Future research should focus on:

-

Mechanism Deconvolution: Moving beyond phenotypic screening to identify the specific molecular targets for the most potent compounds.

-

Stereoselective Synthesis: As many biological targets are chiral, developing and employing stereoselective synthetic methods to isolate and test individual enantiomers is crucial, as different stereoisomers can have vastly different biological profiles.[1][17]

-

Optimizing ADMET Properties: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to improve the drug-likeness of lead compounds and increase their chances of clinical success.

-

Multi-target Ligands: Exploring the potential of single compounds to modulate multiple targets, which could be beneficial for complex diseases like cancer or neuroinflammation.

By integrating rational design, advanced synthetic chemistry, and robust biological evaluation, the full therapeutic potential of 4-aryl-pyrrolidin-2-ones can be realized, leading to the next generation of effective and safe medicines.

References

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5):34.

- Couturier, D., et al. (1979). [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)]. Eur J Med Chem Chim Ther, 14(3):231-6.

- Sapa, J., et al. (2014).

- Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorg Med Chem Lett, 21(19):5880-3.

- de Faria, A. R., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 27(19):6619.

- ResearchGate. (n.d.). Synthesis of pyrrolidin-2-one 4. [Image].

- Kohr, M. V., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chem Heterocycl Comp, 58(11):598-607.

- ResearchGate. (n.d.). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity.

- Wilkerson, W. W., et al. (1995). Antiinflammatory 4,5-diarylpyrroles. 2. Activity as a function of cyclooxygenase-2 inhibition. J Med Chem, 38(20):3895-901.

- ResearchGate. (n.d.). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents.

- Karaduman, R., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Front Pharmacol, 14:1248082.

- ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activities of Pyrrolidin-2-ylidene-2,(4-chlorophenyl) Semicarbazone and Its Cd(II) Complex.

- McPhee, K. (n.d.). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. American Chemical Society.

- Bakulina, O. Y., et al. (2021). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Molecules, 26(23):7140.

- Semantic Scholar. (n.d.). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Semantic Scholar.

- Balandina, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15):4974.

- ResearchGate. (n.d.). 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl- N-benzylpyrrolidine-3-carboxamides.

- ResearchGate. (n.d.). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring.

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5):34.

- ResearchGate. (n.d.). Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships.

- View of Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (n.d.). [No Source Found].

- Pierce, J. B., et al. (1982). Preparation and antiinflammatory activity of 2- and 4-pyridones. J Med Chem, 25(2):131-6.

- Góra, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(11):3226.

- Baumann, M. H., et al. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chem Neurosci, 11(7):1078-1090.

- Dennis, O. O., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Future J Pharm Sci, 7(1):162.

- Miyamoto, D., et al. (2001). Antibacterial activity of pyrrolidine dithiocarbamate. Int J Antimicrob Agents, 18(2):161-5.

- ResearchGate. (n.d.). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.

- Everitt, B. J., et al. (1966). The sedative and anticonvulsant activity of some substituted pyrrolidones and piperidones. Br J Pharmacol Chemother, 26(2):337-51.

- ChemRxiv. (n.d.).

- Murugesan, D., et al. (2013). Discovery and structure-activity relationships of pyrrolone antimalarials. J Med Chem, 56(7):2975-90.

- BenchChem. (n.d.). Evaluating the Anti-inflammatory Properties of 4-(Pyrrolidin-1-yl)phenol Analogs. BenchChem.

- Wicht, K., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Pharmaceuticals (Basel), 16(10):1364.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity [mdpi.com]

- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Antiinflammatory 4,5-diarylpyrroles. 2. Activity as a function of cyclooxygenase-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

A Technical Guide to 4-(3-Methoxyphenyl)pyrrolidin-2-one and its Significance in Medicinal Chemistry

This guide provides an in-depth technical overview of 4-(3-Methoxyphenyl)pyrrolidin-2-one, a member of the pharmacologically significant pyrrolidinone class of compounds. While specific literature on this exact molecule is limited, this document will situate it within the broader context of 4-aryl-pyrrolidin-2-one derivatives, leveraging data from closely related analogues to discuss its synthesis, potential biological activities, and applications in drug discovery. This approach is designed for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical scaffold.

Core Compound Analysis: IUPAC Nomenclature and Structure

The pyrrolidinone ring is a five-membered nitrogen-containing heterocycle that serves as a core structure in numerous biologically active compounds.[1] Its saturated, sp3-hybridized nature allows for a three-dimensional exploration of chemical space, which is a significant advantage in achieving high target affinity and selectivity in drug design.[2][3]

IUPAC Name: this compound

Chemical Structure:

Caption: 2D Structure of this compound

Synthesis Strategies for 4-Aryl-Pyrrolidin-2-ones

The synthesis of 4-aryl-pyrrolidin-2-ones can be achieved through various synthetic routes. A common and effective method involves the Michael addition of a malonate derivative to a nitrostyrene, followed by reductive cyclization. This approach offers the flexibility to introduce a wide range of substituents on the phenyl ring.

A general synthetic pathway is outlined below:

Caption: General Synthetic Workflow for 4-Aryl-Pyrrolidin-2-ones

A patent discloses a method for synthesizing 4-phenyl-2-pyrrolidone, a related compound, starting from diethyl malonate and 2-nitro-1-phenylethylketone.[4] The process involves a condensation reaction, followed by catalytic hydrogenation and decarboxylation.[4] This methodology could be adapted for the synthesis of the methoxy-substituted analogue.

Physicochemical Properties and Structural Analogs

The physicochemical properties of this compound can be predicted based on its structure and comparison with similar compounds. The presence of the methoxy group is expected to influence its polarity and solubility. The pyrrolidinone core provides both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), which can be crucial for interactions with biological targets.[5]

| Property | Predicted Value/Information | Source |

| Molecular Formula | C11H13NO2 | - |

| Molecular Weight | 191.23 g/mol | - |

| XLogP3 | 1.1 | Predicted |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Biological Significance and Therapeutic Potential

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents with diverse biological activities.[1] These include anticonvulsant, anti-inflammatory, antiviral, and anticancer effects.[6] The non-planar nature of the pyrrolidinone ring allows for a more effective exploration of the three-dimensional space of a target's binding pocket.[2][3]

Furthermore, certain pyrrolidinone derivatives have been investigated for their effects on the central nervous system. A patent describes 2-oxo-1-pyrrolidine derivatives, including a (2S)-2-[4-(3-methoxyphenyl)-2-oxo-1-pyrrolidinyl]butanamide, for the potential treatment of neurological disorders like epilepsy.[9]

The potential biological activities of this class of compounds are summarized in the following diagram:

Caption: Potential Therapeutic Applications of 4-Aryl-Pyrrolidin-2-ones

Future Directions and Conclusion

While this compound itself is not extensively characterized in the scientific literature, its structural framework places it in a class of compounds with significant therapeutic potential. The pyrrolidin-2-one core is a well-established pharmacophore, and the 4-aryl substitution offers a versatile point for modification to optimize activity and selectivity against various biological targets.

Future research should focus on the synthesis and biological evaluation of this compound and its derivatives. Screening against a panel of targets, including those implicated in neurological disorders, infectious diseases, and cancer, could reveal novel therapeutic applications. Structure-activity relationship (SAR) studies will be crucial in guiding the design of more potent and selective analogues.

References

-

Li Petri, G., Raimondi, M. V., & Grillo, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

-

PubChem. (n.d.). 4-(3-methoxy-2-methylphenyl)pyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Raimondi, M. V., Li Petri, G., & Grillo, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249247. [Link]

- Google Patents. (n.d.). CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone.

- Google Patents. (n.d.). US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.

-

Anusevičius, K., et al. (2014). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Chemija, 25(1), 38-44. [Link]

-

Al-Ghorbani, M., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(21), 7258. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(3-Methoxyphenyl)pyrrolidin-2-one: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-(3-Methoxyphenyl)pyrrolidin-2-one, a substituted γ-lactam of significant interest in medicinal chemistry and drug discovery. The pyrrolidinone core is a privileged scaffold, forming the basis of numerous biologically active compounds.[1][2] This document details a putative synthetic pathway, thorough characterization methodologies, and explores the potential applications of this specific derivative, grounded in established chemical principles and field-proven insights.

Compound Identification and Physicochemical Properties

While a specific CAS number for this compound is not readily found in public databases, its molecular identity is defined by its structure. Its related analogs, such as 4-phenyl-2-pyrrolidinone, are well-documented.[3]

Table 1: Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | PubChem |

| Molecular Weight | 191.23 g/mol | PubChem |

| Monoisotopic Mass | 191.09464 Da | [4] |

| XlogP (Predicted) | 1.0 | [4] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Topological Polar Surface Area | 38.3 Ų | [5][6] |

Note: The properties are computationally predicted and serve as a guideline for experimental work.

Rationale and Significance in Drug Discovery

The pyrrolidinone scaffold is a versatile building block in the synthesis of novel therapeutic agents.[7][8] Its rigid, five-membered ring structure allows for the precise spatial orientation of appended functional groups, making it an ideal framework for targeting specific biological receptors. The introduction of a 3-methoxyphenyl group at the 4-position introduces a key pharmacophoric element. The methoxy group can act as a hydrogen bond acceptor and influence the compound's metabolic stability and pharmacokinetic profile. Aryl-substituted pyrrolidones have shown a wide range of biological activities, including anticonvulsant, nootropic, and potent receptor agonism or antagonism.[2][3]

Proposed Synthetic Pathway: Aza-Michael Addition and Lactamization

A logical and efficient route to synthesize this compound involves a two-step sequence: an Aza-Michael addition followed by an intramolecular cyclization (lactamization). This approach is widely used for the synthesis of substituted pyrrolidinones.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Nitro-3-(3-methoxyphenyl)butanal (Aza-Michael Addition)

-

To a stirred solution of 3-methoxycinnamaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add nitromethane (1.2 eq).

-

Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Reductive Cyclization)

-

Dissolve the intermediate from Step 1 in methanol.

-

Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 8-12 hours at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Comprehensive Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.[1] The following are the expected spectroscopic data for this compound.

Caption: Workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation.[1]

¹H NMR (400 MHz, CDCl₃): Expected Chemical Shifts (δ, ppm)

-

7.20-7.30 (t, 1H): Aromatic proton on the phenyl ring.

-

6.75-6.85 (m, 3H): Aromatic protons on the phenyl ring.

-

6.0-6.5 (br s, 1H): Amide N-H proton.

-

3.80 (s, 3H): Methoxy (-OCH₃) protons.

-

3.60-3.70 (m, 1H): Proton at the 4-position of the pyrrolidinone ring.

-

3.20-3.40 (m, 2H): Protons at the 5-position of the pyrrolidinone ring.

-

2.40-2.60 (m, 2H): Protons at the 3-position of the pyrrolidinone ring.

¹³C NMR (100 MHz, CDCl₃): Expected Chemical Shifts (δ, ppm)

-

176.0-178.0: Carbonyl carbon (C=O) of the lactam.

-

159.0-161.0: Aromatic carbon attached to the methoxy group.

-

140.0-142.0: Aromatic carbon attached to the pyrrolidinone ring.

-

129.0-131.0: Aromatic CH carbon.

-

110.0-120.0: Other aromatic CH carbons.

-

55.0-56.0: Methoxy carbon (-OCH₃).

-

45.0-50.0: Carbons at the 4 and 5-positions of the pyrrolidinone ring.

-

35.0-40.0: Carbon at the 3-position of the pyrrolidinone ring.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[1]

-

Expected [M+H]⁺: m/z 192.1025

-

Expected [M+Na]⁺: m/z 214.0844

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[9]

Table 2: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3200-3400 | N-H | Stretching (Amide) |

| 2850-3000 | C-H | Stretching (Aliphatic and Aromatic) |

| 1670-1690 | C=O | Stretching (γ-Lactam) |

| 1580-1620 | C=C | Stretching (Aromatic) |

| 1240-1260 | C-O | Stretching (Aryl Ether) |

Potential Applications and Future Directions

Given the prevalence of the 4-arylpyrrolidin-2-one motif in neuroactive compounds, this compound is a prime candidate for screening in assays related to central nervous system (CNS) disorders. The synthesis of a library of analogs with substitutions on the phenyl ring could lead to the discovery of novel therapeutic agents.[2][7] Further studies could involve in vivo testing in animal models to evaluate its efficacy and pharmacokinetic properties.

References

- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. Benchchem.

- Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. PubMed.

- Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. ResearchGate.

- Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a - SciSpace.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- 4-(3-Methoxy-2-methylphenyl)pyrrolidin-2-one | C12H15NO2. PubChem.

- This compound (C11H13NO2). PubChemLite.

- Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer- Villiger Rearrangement. Organic Syntheses.

- CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone. Google Patents.

- Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate.

- Synthesis of substituted pyrrolidines. DiVA portal.

- US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. Google Patents.

-

Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][7]-thiazepin-3(2H)-one. Available from:

- 2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methoxyphenyl)- | 133747-98-5. ChemicalBook.

- 4-(3-Methoxy-2-methylpropyl)pyrrolidin-2-one. PubChem.

- 4Hydroxy5-(4-methoxyphenyl)pyrrolidin-2-one | Request PDF. ResearchGate.

- Synthesis of pyrrolidin-2-one 4. | Download Scientific Diagram. ResearchGate.

- Synthesis of unique pyrrolidines for drug discovery. Enamine.

- 38175-35-8 | 3-(3-Methoxyphenyl)pyrrolidine. ChemScene.

- Pyrrolidine synthesis. Organic Chemistry Portal.

- Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N. MDPI.

- (R)-3-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 40425398. PubChem.

- 4-Phenyl-2-pyrrolidinone (CAS Number: 1198-97-6). Cayman Chemical.

- 2-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3756957. PubChem.

- 4-Methoxyphenylacetone = 97 122-84-9. Sigma-Aldrich.

- 1-(3-Methoxyphenyl)pyrrolidine | C11H15NO | CID 11217561. PubChem.

- Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. ResearchGate.

- Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI.

- Chemical Properties of 2-Propanone, 1-(4-methoxyphenyl)- (CAS 122-84-9). Cheméo.

- 498-02-2|1-(4-Hydroxy-3-methoxyphenyl)ethanone. BLDpharm.

- New method of synthesis of 2-arylpyrrolidines: reaction of resorcinol and its derivatives with γ-ureidoacetals | Request PDF. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. PubChemLite - this compound (C11H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. 4-(3-Methoxy-2-methylphenyl)pyrrolidin-2-one | C12H15NO2 | CID 165662375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(3-Methoxy-2-methylpropyl)pyrrolidin-2-one | C9H17NO2 | CID 21888250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-(3-Methoxyphenyl)pyrrolidin-2-one: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(3-Methoxyphenyl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not widely published, this document synthesizes predicted spectroscopic data based on the well-established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By examining the distinct contributions of the 3-methoxyphenyl and pyrrolidin-2-one moieties, this guide offers researchers a robust framework for the identification, characterization, and quality control of this compound. Detailed experimental protocols for acquiring high-fidelity spectroscopic data are also presented, ensuring that researchers can confidently validate these predictions in their own laboratories. This whitepaper is intended to serve as an essential resource for scientists engaged in the synthesis, analysis, and application of novel pyrrolidinone derivatives.

Introduction